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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This guide provides detailed troubleshooting advice and answers to frequently

asked questions regarding the removal of unconjugated Alexa Fluor™ 555 (AF 555) dye from

protein and antibody samples after conjugation.

Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your AF 555-

conjugated samples.

Issue: High background fluorescence in my imaging application (e.g., Immunofluorescence).

High background is a common problem often caused by residual, unconjugated AF 555 dye in

the sample.[1][2][3] This free dye can bind non-specifically to cells or tissues, obscuring the

true signal from your labeled protein.[4][5]

Possible Causes & Solutions:

Incomplete Removal of Free Dye: The purification method was not sufficient to remove all

unbound dye.

Solution: Re-purify the sample. If you used a spin column, consider processing the sample

a second time or switching to dialysis for a more thorough purification.[6] For dialysis,
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ensure you are using a sufficient volume of dialysis buffer and performing enough buffer

changes over an adequate period.[7]

Antibody Concentration Too High: Using too much-labeled antibody can lead to non-specific

binding and increased background.[1][5]

Solution: Perform a titration experiment to determine the optimal antibody concentration

that provides the best signal-to-noise ratio.[2]

Insufficient Blocking: The blocking step in your protocol was inadequate, leaving non-specific

binding sites exposed.

Solution: Increase the blocking incubation time or try a different blocking agent, such as

5% Normal Goat Serum or Bovine Serum Albumin (BSA).[2][3]

Insufficient Washing: Wash steps were not stringent enough to remove loosely bound

antibodies or free dye.

Solution: Increase the number and duration of wash steps after primary and secondary

antibody incubations. Using a buffer containing a mild detergent (e.g., PBS-T) can also

help.[2]

Issue: Low or No Signal from the Labeled Protein.

Possible Causes & Solutions:

Protein Loss During Purification: A significant amount of the protein-dye conjugate was lost

during the purification steps.

Solution: If using spin columns, ensure you are using the correct resin type and MWCO for

your protein to prevent it from being retained in the column.[8] With dialysis, check for

leaks in the membrane and ensure the MWCO is significantly smaller than your protein to

prevent its loss.[9]

Inefficient Conjugation Reaction: The labeling reaction itself was inefficient, resulting in a low

degree of labeling (DOL).
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Solution: Ensure the protein buffer is free of primary amines (e.g., Tris) or ammonium

salts, which compete with the protein for the dye.[10] The pH of the reaction should be

between 8.0 and 9.0 for optimal labeling.[11]

Photobleaching: The fluorophore has been damaged by exposure to light.

Solution: Protect the dye and the labeled conjugate from light at all times by using amber

tubes and storing them in the dark.[3]

Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unconjugated AF 555 dye?

The two most common and effective methods are Size Exclusion Chromatography (often using

pre-packed spin columns) and Dialysis.

Spin Columns/Gel Filtration: This is a fast and efficient method for removing small molecules

like free dye from larger protein conjugates.[12] It is ideal for small sample volumes and

provides good protein recovery.[13]

Dialysis: This method involves the passive diffusion of small molecules across a semi-

permeable membrane. It is very thorough but more time-consuming, often requiring several

buffer changes over many hours or overnight.[7]

The choice depends on your sample volume, time constraints, and the required purity. For most

standard applications, a spin column is sufficient. For applications requiring very low

background, dialysis is recommended.

Q2: How do I choose the right spin column or dialysis membrane?

The key parameter is the Molecular Weight Cut-Off (MWCO). The MWCO should be large

enough to allow the free dye (MW of AF 555 is ~1 kDa) to pass through but small enough to

retain your protein conjugate.

General Rule: Select a spin column resin or dialysis membrane with an MWCO that is at

least 5-10 times smaller than the molecular weight of your protein. For example, to purify a

labeled IgG antibody (~150 kDa), a 10 kDa to 30 kDa MWCO is suitable.[8][9]
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Q3: Can I use precipitation to remove the free dye?

Yes, methods like trichloroacetic acid (TCA) or acetone precipitation can be used to pellet the

protein, leaving the smaller, soluble dye in the supernatant.[14][15] However, these methods

can denature the protein, making them unsuitable for applications where protein conformation

and activity are critical.[14]

Q4: My protein is in a buffer containing Tris. Can I still label it with AF 555 NHS Ester?

No, you must first remove the Tris buffer. The NHS ester chemistry of AF 555 reacts with

primary amines (-NH2). Tris contains a primary amine and will compete with your protein for the

dye, significantly reducing labeling efficiency.[10] You must exchange the buffer to one that is

amine-free, such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-9.0),

before starting the conjugation.[10][11]

Experimental Workflows & Protocols
Diagram: General Workflow for Antibody Labeling and
Purification
This diagram outlines the key steps from antibody preparation to the final purified conjugate.
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Caption: Workflow for AF 555 conjugation and purification.

Diagram: Troubleshooting High Background
Fluorescence
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This decision tree helps diagnose the cause of high background in your experiments.

High Background Signal Observed

Did you run a 'secondary antibody only'
control?

High background in control

Yes

No background in control

No

Issue is with secondary Ab or blocking.
- Check secondary Ab specificity

- Optimize blocking step

Is primary antibody concentration
optimized?

Concentration is optimal

Yes

Concentration may be too high

No

Was purification sufficient? Titrate primary antibody to find
the optimal concentration.

Purification method is robust

Yes

Possible free dye contamination

No/Unsure

Re-purify the conjugate.
- Use a fresh spin column

- Perform dialysis

Click to download full resolution via product page
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Caption: Decision tree for troubleshooting high background.

Key Experimental Parameters & Protocols
Protocol 1: Purification via Spin Column (Size Exclusion
Chromatography)
This method is rapid and ideal for sample volumes typically up to 500 µL.

Methodology:

Prepare the Column: Invert the spin column sharply several times to resuspend the resin.

Remove the top cap, then snap off the bottom tip.

Equilibration: Place the column in a collection tube. Centrifuge at 1,500 x g for 2 minutes to

remove the storage buffer.

Washing: Add your desired final buffer (e.g., PBS) to the column. Centrifuge again at 1,500 x

g for 2 minutes. Discard the flow-through. Repeat this wash step 2-3 times.[9]

Sample Loading: Place the column in a new, clean collection tube. Carefully apply your

conjugation reaction mixture to the center of the resin bed.

Purification: Centrifuge the column for 2-5 minutes at 1,500 x g.[9][16]

Collection: The purified protein-dye conjugate is now in the collection tube. The

unconjugated AF 555 dye is retained in the resin.

Parameter Guideline Source(s)

Resin Type
Sephadex® G-25, BioGel® P-

6DG, or equivalent
[8][16]

MWCO
Choose resin with MWCO >5

kDa for IgG
[8]

Centrifugation Speed 1,000 - 2,000 x g [9][16]

Protein Recovery Typically >90% [13][17]
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Protocol 2: Purification via Dialysis
This method is highly effective for complete removal of free dye and buffer exchange but

requires more time.

Methodology:

Membrane Preparation: Select a dialysis membrane (tubing or cassette) with an appropriate

MWCO (e.g., 10 kDa for an IgG antibody of ~150 kDa).[9] Prepare the membrane according

to the manufacturer's instructions.

Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.

Dialysis: Immerse the sealed dialysis device in a beaker containing the dialysis buffer

(dialysate). The volume of the dialysate should be at least 200-500 times the sample volume.

[7]

Stirring: Stir the dialysate gently on a magnetic stir plate at room temperature or 4°C.[7]

Buffer Changes:

Change the dialysate after 1-2 hours.

Repeat the buffer change after another 1-2 hours.

Change the buffer a final time and allow dialysis to proceed overnight at 4°C to ensure

complete removal of small molecules.[7][9]

Sample Recovery: Carefully remove the dialysis device from the buffer and recover the

purified protein-dye conjugate.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Removing_Unreacted_Maleimide_Dye_from_Protein_Conjugates.pdf
https://home.sandiego.edu/~josephprovost/Biochem%20Lab%20Protein%20Dialysis%20Protocol%20F21.pdf
https://home.sandiego.edu/~josephprovost/Biochem%20Lab%20Protein%20Dialysis%20Protocol%20F21.pdf
https://home.sandiego.edu/~josephprovost/Biochem%20Lab%20Protein%20Dialysis%20Protocol%20F21.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Removing_Unreacted_Maleimide_Dye_from_Protein_Conjugates.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Guideline Source(s)

Membrane MWCO
3-10 times smaller than the

protein MW
[9]

Dialysate:Sample Ratio ≥ 200:1 [7]

Number of Buffer Changes Minimum of 3 [7][9]

Total Dialysis Time 6 hours to overnight [9]

Temperature
4°C for overnight incubations

to maintain protein stability
[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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